![molecular formula C19H19NO4S2 B2783783 3,4-dimethoxy-N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide CAS No. 1797894-92-8](/img/structure/B2783783.png)
3,4-dimethoxy-N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide
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Description
Scientific Research Applications
- 3,4-Dimethoxythiophene (DMOT) , a precursor to our compound, plays a crucial role in the development of electroactive materials for organic electronics. It serves as a monomer that can be polymerized to form poly(3,4-dimethoxythiophene) (PDOT). PDOT is a conductive polymer used in π-conjugated systems, such as organic solar cells, light-emitting diodes (LEDs), and field-effect transistors (FETs) .
- The polymerization of DMOT can lead to the formation of poly(dimethoxythiophenes). These polymers have potential applications in energy storage devices, including supercapacitors and batteries. Their electrochemical properties make them attractive for energy storage and conversion .
- DMOT serves as a building block in the synthesis of an N2S2-N4 porphyrin dyad . Researchers use this dyad to study photoinduced energy transfer processes. Understanding energy transfer mechanisms is essential for applications in photovoltaics and light-harvesting systems .
- While specific studies on our compound are limited, related indole derivatives have shown diverse biological activities. For instance, indole-3-acetic acid , a plant hormone derived from tryptophan, plays a crucial role in plant growth and development. Although not directly related, this highlights the significance of indole-based compounds in biological research .
- Our compound can serve as an intermediate in the synthesis of other molecules. For example, 3,4-dimethoxyphenylacetonitrile (a close analog) is used in the preparation of the muscle relaxant papaverine .
Organic Electronics and Conductive Polymers
Energy Storage Devices
Photoinduced Energy Transfer Studies
Biological and Pharmacological Research
Intermediates in Organic Synthesis
properties
IUPAC Name |
3,4-dimethoxy-N-[(2-thiophen-3-ylphenyl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4S2/c1-23-18-8-7-16(11-19(18)24-2)26(21,22)20-12-14-5-3-4-6-17(14)15-9-10-25-13-15/h3-11,13,20H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZTUXWINFLKLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2C3=CSC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide |
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